Randainol

Description

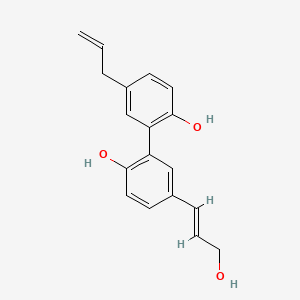

Randainol (compound 300) is a biphenyl compound isolated from the root of Formosan Sassafras (a Lauraceous plant native to Taiwan). It belongs to a class of secondary metabolites that include other biphenyls, neolignans, and flavonoids. This compound was first identified alongside randainal (298) and randaiol (299) in the heartwood and roots of the plant . Structurally, biphenyls like this compound consist of two benzene rings linked by a single bond, with variations in functional groups (e.g., hydroxyl, aldehyde) influencing their bioactivity.

Properties

Molecular Formula |

C18H18O3 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

2-[2-hydroxy-5-[(E)-3-hydroxyprop-1-enyl]phenyl]-4-prop-2-enylphenol |

InChI |

InChI=1S/C18H18O3/c1-2-4-13-6-8-17(20)15(11-13)16-12-14(5-3-10-19)7-9-18(16)21/h2-3,5-9,11-12,19-21H,1,4,10H2/b5-3+ |

InChI Key |

OUJJWPMPNAGHRR-HWKANZROSA-N |

SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=CCO)O |

Isomeric SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)/C=C/CO)O |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=CCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Randainol shares structural and biosynthetic pathways with several compounds isolated from Formosan Sassafras and related species. Below is a systematic comparison:

Structural Analogues

a. Randaiol (299)

- Source : Heartwood of Formosan Sassafras.

- Structure : Biphenyl with a hydroxyl (-OH) group.

- Key Differences: Position and number of hydroxyl groups compared to this compound; randaiol lacks the additional substituents found in this compound’s root-derived structure .

b. Randainal (298)

- Source : Heartwood of Formosan Sassafras.

- Structure : Biphenyl with an aldehyde (-CHO) group.

- Key Differences : The presence of an aldehyde group instead of a hydroxyl, which may reduce solubility and alter reactivity in biological systems .

c. Sassathis compound (303)

- Source : Stem of Formosan Sassafras.

- Structure : Lignan with a tetrahydrofuran ring.

Functional Analogues

a. (β)-Sassarandailin (301)

- Source : Formosan Sassafras.

- Structure : Dimeric neolignan with a β-configuration.

- Key Differences: As a dimer, it has a higher molecular weight and may exhibit enhanced binding affinity to cellular targets compared to monomeric this compound .

b. R-(β)-5-7-3050-Tetrahydroxyflavanone (302)

- Source : Root of Formosan Sassafras.

- Structure: Flavonoid with four hydroxyl groups.

- Key Differences: Flavonoid backbone (vs. biphenyl) confers distinct antioxidant mechanisms, such as free radical scavenging via phenolic hydroxyls .

Data Tables: Structural and Functional Comparison

| Compound | Source | Core Structure | Functional Groups | Molecular Weight (Da) | Notable Bioactivity |

|---|---|---|---|---|---|

| This compound (300) | Root | Biphenyl | Hydroxyl | ~318* | Antioxidant (presumed) |

| Randaiol (299) | Heartwood | Biphenyl | Hydroxyl | ~304* | Cytotoxic (in vitro) |

| Randainal (298) | Heartwood | Biphenyl | Aldehyde | ~302* | Unreported |

| Sassathis compound (303) | Stem | Lignan | Hydroxyl, Tetrahydrofuran | ~356* | Anti-inflammatory |

| (β)-Sassarandailin (301) | Heartwood | Neolignan dimer | Hydroxyl, β-configuration | ~580* | Estrogenic activity |

*Approximate molecular weights inferred from structural analogs .

Analytical Techniques for Differentiation

To distinguish this compound from similar compounds, advanced analytical methods are critical:

- UPLC (Ultra-Performance Liquid Chromatography): Retention times and spectral data (e.g., Supplementary Table S3 in ) can resolve biphenyls, lignans, and flavonoids based on polarity and molecular weight .

- NMR Spectroscopy: Position of hydroxyl and aldehyde groups in this compound vs. randaiol/randainal can be confirmed via <sup>1</sup>H- and <sup>13</sup>C-NMR shifts .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass data, crucial for confirming molecular formulas in complex plant extracts .

Implications for Research and Development

The structural similarities between this compound and its analogs suggest shared biosynthetic pathways but divergent biological roles. For example:

- Bioactivity: Randaiol’s cytotoxicity (vs.

- Drug Development: Grouping/read-across strategies (as per ) could extrapolate this compound’s safety data from structurally similar compounds with established toxicological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.